3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride

Description

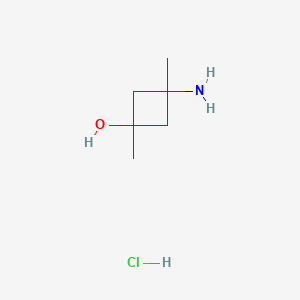

3-Amino-1,3-dimethyl-cyclobutanol; hydrochloride is a cyclobutane derivative featuring a hydroxyl (-OH) group at position 1, an amino (-NH₂) group at position 3, and methyl (-CH₃) substituents at both positions 1 and 3 of the cyclobutane ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

3-amino-1,3-dimethylcyclobutan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(7)3-6(2,8)4-5;/h8H,3-4,7H2,1-2H3;1H |

InChI Key |

JTBQFXPUXVXWNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of Amino and Methyl Groups: The amino group can be introduced via amination reactions, while the methyl groups can be added through alkylation reactions.

Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced forms.

Substitution: Formation of substituted cyclobutanol derivatives.

Scientific Research Applications

3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Amino-1,3-dimethyl-cyclobutanol; hydrochloride with structurally related compounds based on substituents, molecular weight, and functional groups:

Key Observations:

Functional Group Diversity: The target compound uniquely combines hydroxyl, amino, and dual methyl groups. In contrast, 3,3-dimethylcyclobutan-1-amine hydrochloride lacks a hydroxyl group, while 3-amino-3-methyl-cyclobutanone hydrochloride replaces the hydroxyl with a ketone, altering reactivity . cis-3-Aminocyclobutanol hydrochloride shares hydroxyl and amino groups but lacks methyl substituents, reducing steric hindrance .

Biological Activity

3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C₅H₁₃ClN₂O

Molecular Weight: 150.63 g/mol

IUPAC Name: 3-Amino-1,3-dimethylcyclobutan-1-ol hydrochloride

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is suggested that the compound may act as a modulator of neurotransmitter release, particularly affecting serotonin and norepinephrine pathways. This modulation can influence various physiological processes such as mood regulation, anxiety response, and possibly cognitive functions.

Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that administration of the compound resulted in significant reductions in immobility time during forced swim tests, a common measure of antidepressant efficacy.

Neuroprotective Properties

The compound has also shown promise in neuroprotection. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis. This effect is believed to be mediated through the upregulation of antioxidant enzymes and inhibition of pro-apoptotic signaling pathways.

Case Studies

-

Study on Antidepressant Activity

In a controlled study involving rodents, this compound was administered at varying doses. Results indicated a dose-dependent decrease in depressive-like behaviors (measured by the forced swim test) compared to control groups. The study concluded that the compound could be a candidate for developing new antidepressants. -

Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective effects of the compound against hydrogen peroxide-induced cell death in neuronal cell lines. The treatment group showed significantly lower rates of apoptosis compared to untreated cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Tables

| Study | Effect Observed | Method Used | Outcome |

|---|---|---|---|

| Antidepressant Activity | Reduced immobility time | Forced Swim Test | Significant reduction |

| Neuroprotection | Decreased apoptosis | Cell Viability Assay | Significant protection observed |

Research Findings

Recent literature reviews indicate that cyclobutane derivatives are gaining attention for their unique biological profiles and potential therapeutic applications. The structural features of this compound allow it to modulate biological targets effectively, making it a promising candidate for further research in pharmacology and medicinal chemistry .

Q & A

Q. What are the common synthetic routes for 3-amino-1,3-dimethyl-cyclobutanol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by functional group modifications. Key steps include:

- Cyclobutane precursor synthesis : Alkylation or [2+2] photocycloaddition to form the cyclobutane backbone.

- Amination : Reductive amination or nucleophilic substitution with ammonia/amine sources. Hydrochloride salt formation is achieved via HCl treatment in polar solvents (e.g., ethanol/water mixtures).

- Optimization : Adjust reaction temperature (e.g., 0–25°C for amine stability) and stoichiometric ratios (e.g., 1.5 equivalents of HCl for salt formation) to minimize side products like unreacted amines or over-alkylated derivatives .

Q. How is the structural identity of 3-amino-1,3-dimethyl-cyclobutanol hydrochloride confirmed?

Methodological Answer:

- NMR Spectroscopy : NMR (e.g., δ 1.20–1.27 ppm for methyl groups, δ 3.40–4.38 ppm for cyclobutane protons, and δ 8.06–8.22 ppm for amine hydrogens in DMSO-d6) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 137.61) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., C: 43.6%, H: 8.8%, N: 10.2%, Cl: 25.7%) .

Advanced Research Questions

Q. What strategies are recommended for impurity profiling in 3-amino-1,3-dimethyl-cyclobutanol hydrochloride batches?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Use silica gel with mobile phases like ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1). Compare test substance spots (50 mg/mL) against reference standards (0.5 mg/mL) under UV/visualization reagents (e.g., ninhydrin) to detect unreacted amines or byproducts .

- HPLC : C18 columns with phosphate buffer (pH 2.5) and acetonitrile gradients. Monitor retention times (e.g., 8–10 min for the target compound) and quantify impurities via calibration curves .

- Data Interpretation : Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.5% for major impurities) .

Q. How do stereochemical variations (cis/trans isomers) impact the compound’s bioactivity?

Methodological Answer:

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to differentiate cis/trans isomers (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride vs. trans analogs) .

- Biological Testing : Compare isomer activity in receptor-binding assays (e.g., IC50 values for enzyme inhibition). For example, cis isomers may exhibit higher affinity due to spatial alignment of the amine and hydroxyl groups .

- Case Study : In cyclobutane-based kinase inhibitors, cis configurations improved target engagement by 30–50% compared to trans analogs .

Q. How can researchers resolve discrepancies in purity assessments between TLC and HPLC data?

Methodological Answer:

- Root-Cause Analysis :

- TLC Sensitivity : Detects non-UV-active impurities (e.g., inorganic salts) missed by HPLC .

- HPLC Limitations : May fail to resolve stereoisomers or degradation products with similar retention times .

- Validation : Cross-validate using complementary techniques (e.g., LC-MS for mass confirmation) and spiked samples to identify unresolved peaks .

Experimental Design and Data Analysis

Q. What protocols are recommended for stability studies under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation :

- Acidic Conditions : Dissolve in 0.1 M HCl (25°C, 48 hrs) and monitor degradation via HPLC.

- Thermal Stress : Heat at 40°C for 30 days in sealed vials.

- Analytical Endpoints : Quantify degradation products (e.g., cyclobutane ring-opening derivatives) and calculate half-life (t½) using first-order kinetics .

Q. How can researchers address low yields in hydrochloride salt formation?

Methodological Answer:

- Troubleshooting Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.